Ethyl 4-Methoxyindole-3-acetate
Description
Contextualization within Indole (B1671886) Derivative Research and Chemical Biology
The indole ring system, a bicyclic structure composed of a fused benzene (B151609) and pyrrole (B145914) ring, represents a privileged scaffold in the fields of drug discovery and chemical biology. mdpi.comiemlabs.commdpi.com Its unique structural and electronic properties allow it to interact with a wide array of biological targets, including enzymes and receptors. iemlabs.comscilit.com This versatility has established indole derivatives as a cornerstone in medicinal chemistry, leading to the development of numerous therapeutic agents. nih.gov The significance of the indole nucleus is underscored by its presence in essential endogenous molecules such as the amino acid tryptophan, the neurotransmitter serotonin, and the neurohormone melatonin. mdpi.com
In contemporary drug discovery, indole derivatives are investigated for a multitude of therapeutic applications. mdpi.comnih.gov Researchers have successfully designed indole-based compounds with activities ranging from anticancer and antimicrobial to anti-inflammatory and neuroprotective. mdpi.commdpi.comnih.gov For instance, certain indole derivatives function as anticancer agents by inhibiting tubulin polymerization, a critical process for cell division in rapidly proliferating cancer cells. mdpi.comscilit.com The ability of the indole scaffold to be chemically modified allows for the fine-tuning of its pharmacological properties, enabling the creation of novel drug candidates with improved efficacy and target specificity. iemlabs.commdpi.com
Academic Significance of Methoxyindole Acetates in Contemporary Chemical and Biological Studies
The introduction of a methoxy (B1213986) group onto the indole ring significantly influences its chemical reactivity and biological activity. chim.it Methoxyindoles are a prominent class of indole derivatives, and their enhanced electron-donating nature often leads to increased biological potency. chim.it This has made the synthesis and study of methoxyindoles a key strategy in chemical and biological research. chim.it
Methoxyindole acetates, a subgroup of these compounds, are of particular academic interest. For example, 5-methoxyindole-3-acetic acid (5-MIAA) is a known metabolite found in the pineal gland, retina, and Harderian gland of rats. caymanchem.com It has demonstrated biological effects, such as prolonging the estrous cycle and influencing reproductive parameters in animal models. caymanchem.comebi.ac.uk Studies on compounds like 5-MIAA provide a framework for understanding the potential biological roles of other methoxy-substituted indole acetates. hmdb.ca The position of the methoxy group on the indole ring is crucial, as different isomers can exhibit distinct biological profiles. For instance, various methyl- and methoxy-substituted indoles have been shown to act as agonists or antagonists of the human aryl hydrocarbon receptor (AhR), with their activity being highly dependent on the specific substitution pattern. nih.gov
Current Research Frontiers and Unaddressed Questions Pertaining to the Compound
While the broader class of methoxyindoles has received considerable attention, the specific research landscape for Ethyl 4-Methoxyindole-3-acetate is less defined, presenting several frontiers for investigation. Much of the existing research has focused on other isomers, particularly the 5-methoxy and 7-methoxy derivatives. nih.gov Therefore, a primary unaddressed question is the unique biological activity profile of the 4-methoxy isomer and how it differs from its counterparts.
Current research on related methoxyindoles suggests potential avenues for exploring this compound. Given that various methoxyindoles modulate the aryl hydrocarbon receptor, a key research frontier would be to determine if this compound acts as a ligand for this receptor and to characterize its potential agonist or antagonist properties. nih.gov Furthermore, the general anticancer and anti-inflammatory properties observed in many indole derivatives warrant investigation into whether this compound possesses similar activities. mdpi.commdpi.com
Future research will likely focus on the synthesis of 4-methoxyindole (B31235) derivatives and the systematic evaluation of their biological effects. mdpi.com A detailed structure-activity relationship study, comparing the 4-methoxy isomer with other methoxyindole acetates, would be crucial for elucidating the specific contribution of the methoxy group's position to its biological function. The metabolism of this compound is also an unknown area, representing another important research question for understanding its potential in vivo effects. nih.gov
Data Tables
Table 1: Chemical and Physical Properties of Related Indole Acetate (B1210297) Compounds
| Property | Ethyl 4-Methylindole-3-acetate | 5-Methoxyindole-3-acetic acid |
| IUPAC Name | ethyl 2-(4-methyl-1H-indol-3-yl)acetate | 2-(5-methoxy-1H-indol-3-yl)acetic acid |
| Molecular Formula | C13H15NO2 | C11H11NO3 |
| Molecular Weight | 217.27 g/mol | 205.21 g/mol |
| CAS Number | 136017896 | 3471-31-6 |
| Source | nih.gov | caymanchem.comhmdb.ca |
Table 2: Chemical and Physical Properties of Related Phenylacetate and Benzoylacetate Compounds
| Property | Ethyl 4-methoxyphenylacetate | Ethyl (4-methoxybenzoyl)acetate | Ethyl (4-methylbenzoyl)acetate |
| IUPAC Name | ethyl 2-(4-methoxyphenyl)acetate | ethyl 3-(4-methoxyphenyl)-3-oxopropanoate | ethyl 3-(4-methylphenyl)-3-oxopropanoate |
| Molecular Formula | C11H14O3 | C12H14O4 | C12H14O3 |
| Molecular Weight | 194.23 g/mol | 222.24 g/mol | 206.24 g/mol |
| Boiling Point | Not specified | >268 °C | 244-245 °C |
| Density | Not specified | 1.146 g/mL at 25 °C | 1.056 g/mL at 25 °C |
| Refractive Index | Not specified | n20/D 1.5360 | n20/D 1.5315 |
| CAS Number | 14062-18-1 | 2881-83-6 | 27835-00-3 |
| Source | nih.gov | sigmaaldrich.combldpharm.com | sigmaaldrich.com |
Properties
Molecular Formula |
C13H15NO3 |
|---|---|
Molecular Weight |
233.26 g/mol |
IUPAC Name |
ethyl 2-(4-methoxy-1H-indol-3-yl)acetate |
InChI |
InChI=1S/C13H15NO3/c1-3-17-12(15)7-9-8-14-10-5-4-6-11(16-2)13(9)10/h4-6,8,14H,3,7H2,1-2H3 |
InChI Key |
JHUNUOOWAUAGQO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CNC2=C1C(=CC=C2)OC |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Ethyl 4 Methoxyindole 3 Acetate and Its Analogs
Chemo- and Regio-selective Approaches to the Indole (B1671886) Core Synthesis
Total Synthesis Strategies for Substituted Indole Rings
The Fischer indole synthesis is a foundational and widely used method for creating the indole core from an arylhydrazine and a carbonyl compound under acidic conditions. thermofisher.combyjus.comwikipedia.org For the synthesis of 4-substituted indoles specifically, this method has proven effective. acs.orgacs.org The reaction can be catalyzed by a variety of Brønsted acids, such as hydrochloric acid and sulfuric acid, or Lewis acids like zinc chloride and boron trifluoride. wikipedia.orgrsc.org The choice of catalyst and reaction conditions is crucial as it can influence the regioselectivity, especially when using unsymmetrical ketones. thermofisher.com
One classic approach involves the reaction of a substituted phenylhydrazine (B124118) with an appropriate ketone or aldehyde to form a phenylhydrazone, which then undergoes acid-catalyzed cyclization to yield the indole ring. byjus.comwikipedia.org For instance, the synthesis of ethyl 4-methoxyindole-3-acetate can be envisioned starting from 3-methoxyphenylhydrazine and a suitable four-carbon keto-ester equivalent. However, the Fischer synthesis of methoxy-substituted phenylhydrazones can sometimes lead to abnormal products due to cyclization occurring on the side of the methoxy (B1213986) group. nih.gov
Modern advancements have introduced palladium-catalyzed methods, such as the Buchwald modification, which involves the cross-coupling of aryl bromides with hydrazones to form the necessary N-arylhydrazone intermediate in situ. wikipedia.org Another powerful strategy for constructing highly substituted indoles, including those with substituents on the benzenoid ring, is the intramolecular [4+2] cycloaddition of ynamides and conjugated enynes. nih.gov This method is particularly useful for creating libraries of substituted indole derivatives due to its modular nature. nih.gov Furthermore, direct C-H functionalization of the indole ring at various positions, including C4, has been achieved using transition-metal catalysis, offering a more atom-economical approach to substituted indoles. acs.orgrsc.org
| Synthesis Strategy | Description | Key Features |
| Fischer Indole Synthesis | Condensation of a substituted phenylhydrazine with an aldehyde or ketone under acidic conditions. thermofisher.combyjus.com | Widely applicable, can be a one-pot synthesis. thermofisher.com Regioselectivity can be an issue with unsymmetrical ketones. thermofisher.com |
| Buchwald Modification | Palladium-catalyzed cross-coupling of aryl bromides and hydrazones. wikipedia.org | Expands the scope of the Fischer synthesis, especially when arylhydrazones are unstable. byjus.comwikipedia.org |
| Intramolecular [4+2] Cycloaddition | Cycloaddition of ynamides and conjugated enynes to form the indole or indoline (B122111) ring. nih.gov | Excellent for preparing highly substituted indoles, particularly on the six-membered ring. nih.gov |
| Direct C-H Functionalization | Transition-metal-catalyzed introduction of functional groups directly onto the indole ring. acs.orgrsc.org | Atom-economical, allows for late-stage functionalization. nih.gov |
Esterification and Functional Group Interconversion Strategies at the C-3 Position
Once the 4-methoxyindole (B31235) core is established, the next critical step is the introduction of the ethyl acetate (B1210297) group at the C-3 position. This can be achieved through direct alkylation or by converting an existing functional group at this position.
A common method for direct C-3 functionalization is the reaction of the indole with ethyl diazoacetate, followed by hydrolysis if necessary. orgsyn.org Alternatively, indole-3-acetic acid can be directly esterified to its corresponding ethyl ester. google.com The esterification of indole-3-acetic acid can be accomplished using standard methods, such as reaction with ethanol (B145695) in the presence of an acid catalyst. google.com For example, the reaction of indole-3-acetic acid with methanol (B129727) in the presence of dicyclohexylcarbodiimide (B1669883) (DCC) and 4-dimethylaminopyridine (B28879) (DMAP) yields the methyl ester. nih.gov A similar approach can be used to synthesize the ethyl ester.
Functional group interconversion provides another versatile route. For instance, if the indole synthesis yields a C-3 functional group other than the desired ester, it can be chemically transformed. A classic example is the hydrolysis of indole-3-acetonitrile (B3204565) to indole-3-acetic acid, which can then be esterified. orgsyn.orgwikipedia.org In some cases, the synthesis can be designed to directly yield the ethyl ester. A patented process describes the reaction of alkyl γ,γ-dialkoxybutyrate with a phenylhydrazine in the presence of an ethanolic sulfuric acid catalyst to directly produce the ethyl ester of the corresponding indole-3-acetic acid. google.com
Enzymatic methods have also been explored for the esterification of indole-3-acetic acid. An enzyme preparation from immature sweet corn kernels has been shown to catalyze the CoA- and ATP-dependent esterification of indole-3-acetic acid to form esters with myo-inositol and glucose. oup.com While not directly producing the ethyl ester, this demonstrates the potential of biocatalysis in forming indole-3-acetic acid esters. It's important to note that ester conjugates of indole-3-acetic acid can be susceptible to hydrolysis under mild alkaline conditions. nih.gov
Catalytic and Green Chemistry Principles in the Synthesis of Indole Acetates
The growing emphasis on sustainable chemical manufacturing has spurred the development of catalytic and green chemistry approaches for the synthesis of indole acetates, aiming to improve efficiency and reduce environmental impact.
Development of Novel Catalytic Systems for Indole Ring Formation and Functionalization
Transition-metal catalysis has revolutionized indole synthesis and functionalization. rsc.org Catalysts based on palladium, rhodium, cobalt, and manganese have been developed for the site-selective C-H functionalization of indoles, allowing for the direct introduction of various functional groups. acs.orgrsc.orgacs.orgacs.org For example, manganese-catalyzed C-H alkenylation of indoles with alkynes has been achieved with high regio- and stereoselectivity. rsc.org Rhodium(III)-catalyzed double C-H functionalization of indoles with cyclopropenones provides a powerful method for constructing fused polycyclic indoles. acs.org
In the context of the Fischer indole synthesis, while traditionally reliant on stoichiometric amounts of strong acids, catalytic versions are being developed. rsc.orgchemistryviews.org For instance, a catalytic version using a chiral, cyclic phosphoric acid in the presence of zinc chloride as a co-catalyst has been reported for the enantioselective synthesis of cyclopenta[b]indoles. chemistryviews.org The use of solid acid catalysts is also a green alternative to traditional mineral acids. openmedicinalchemistryjournal.com
The development of catalysts for direct C-H functionalization is particularly significant as it can streamline synthetic routes by avoiding the need for pre-functionalized starting materials. nih.gov The N-methoxy/ethoxy/pivaloxy amide functionality has emerged as a potent directing group for a wide range of transition-metal-catalyzed C-C and C-heteroatom bond formations in indoles. nih.gov
| Catalyst System | Application | Advantages |
| Palladium | C-H arylation, alkenylation, alkynylation, and annulations of indoles. rsc.org Buchwald modification of Fischer synthesis. wikipedia.org | High efficiency and functional group tolerance. organic-chemistry.org |
| Rhodium | Double C-H functionalization of indoles with cyclopropenones. acs.org | Excellent chemo- and regioselectivity for constructing fused systems. acs.org |
| Manganese | C-H alkenylation of indoles with alkynes. rsc.org | High regio- and stereoselectivity. rsc.org |
| Cobalt | Intramolecular amidation for indole synthesis. acs.org | Efficient synthesis of indole-2-carboxylic esters. acs.org |
| Chiral Phosphoric Acid | Catalytic, enantioselective Fischer indole synthesis. chemistryviews.org | Produces one enantiomer selectively. chemistryviews.org |
Utilization of Environmentally Benign Reaction Media and Solvent Selection (e.g., Ethyl Acetate as a Green Solvent)
The choice of solvent is a critical aspect of green chemistry, as solvents often constitute the largest portion of waste in chemical processes. iolcp.com Efforts in indole synthesis have focused on replacing conventional hazardous solvents with more environmentally friendly alternatives. openmedicinalchemistryjournal.comtandfonline.comresearchgate.net
Water has been successfully used as a solvent for the synthesis of various indole derivatives, offering significant environmental and safety advantages. openmedicinalchemistryjournal.com Ionic liquids and deep eutectic solvents have also been employed as green reaction media for indole synthesis. openmedicinalchemistryjournal.com Microwave-assisted synthesis, often in conjunction with green solvents or solvent-free conditions, has emerged as a powerful tool for accelerating reactions and improving yields in indole synthesis. tandfonline.comtandfonline.com
Ethyl acetate is recognized as an environmentally preferred or "green" solvent. iolcp.comrsc.orgnih.gov Its low environmental impact, derivation from renewable resources like bioethanol, and favorable toxicological profile make it a sustainable alternative to more hazardous solvents like acetonitrile (B52724) and chlorobenzene. rsc.orgchemistryforsustainability.org The use of ethyl acetate as a solvent in polymerization reactions and other chemical processes is a growing trend in green chemistry. rsc.orgpatsnap.com While specific examples of using ethyl acetate as the primary solvent for the entire synthesis of this compound are not extensively documented in the provided results, its properties make it a highly suitable candidate for various steps, including extraction and chromatography. nih.gov
Solid-Phase Synthesis and Flow Chemistry Applications for Indole Acetate Derivatives
To meet the demands of modern drug discovery and process development, high-throughput techniques like solid-phase synthesis and flow chemistry are being increasingly applied to the synthesis of indole derivatives.
Solid-phase synthesis offers a streamlined approach for the preparation of libraries of compounds by immobilizing starting materials or intermediates on a solid support. aalto.fiacs.org This facilitates purification, as excess reagents and byproducts can be simply washed away. The Fischer indole synthesis was one of the first classic reactions to be adapted to the solid phase. aalto.fi Various functionalizations of the indole ring, including acylation at the C-3 position, have also been demonstrated on solid supports. aalto.fi The development of versatile linkers and resins, such as the "indole resin," has further expanded the scope of solid-phase indole synthesis. acs.org
Biogenesis and Metabolic Pathways of Methoxyindole Acetates in Biological Systems
Tryptophan-Dependent Biosynthetic Routes in Microorganisms and Plants
The primary precursor for the biosynthesis of indole-containing compounds, including methoxyindole acetates, is L-tryptophan. nih.govresearchgate.net In both microorganisms and plants, several tryptophan-dependent pathways have been identified, leading to the synthesis of indole-3-acetic acid (IAA), the most common auxin. nih.govoup.com The biosynthesis of 4-methoxyindole-3-acetate is considered a modification of the core IAA biosynthetic pathway.
Enzymatic Steps and Identification of Key Intermediate Metabolites (e.g., Indole-3-pyruvate, Tryptamine)
Multiple pathways for tryptophan-dependent IAA biosynthesis have been proposed, each characterized by specific intermediate metabolites. The most well-established routes proceed through intermediates such as indole-3-pyruvic acid (IPA), tryptamine (B22526) (TAM), indole-3-acetamide (B105759) (IAM), and indole-3-acetaldoxime (IAOx). oup.comnih.gov
The indole-3-pyruvate (IPA) pathway is considered a major route for IAA biosynthesis in plants. nih.govresearchgate.netnih.gov It involves the conversion of tryptophan to IPA by tryptophan aminotransferases. researchgate.netnih.gov Subsequently, IPA is converted to indole-3-acetaldehyde (IAAld) by a decarboxylase, which is then oxidized to form IAA. youtube.com
The tryptamine (TAM) pathway begins with the decarboxylation of tryptophan to form tryptamine, a reaction catalyzed by tryptophan decarboxylase. youtube.com Tryptamine is then oxidized by an amine oxidase to yield IAAld, which is subsequently converted to IAA. youtube.com
The indole-3-acetamide (IAM) pathway involves the conversion of tryptophan to IAM, which is then hydrolyzed by an amidase to produce IAA. nih.gov This pathway is prominent in some plant-associated bacteria. nih.gov
The indole-3-acetaldoxime (IAOx) pathway is particularly relevant to the biosynthesis of indole (B1671886) glucosinolates in Brassicaceae. oup.comfrontiersin.org Tryptophan is converted to IAOx by cytochrome P450 enzymes. frontiersin.orgnih.gov IAOx can then be converted to indole-3-acetonitrile (B3204565) (IAN), which is subsequently hydrolyzed by nitrilases to form IAA. frontiersin.orgnih.gov
Table 1: Key Intermediate Metabolites in Tryptophan-Dependent Auxin Biosynthesis
| Intermediate Metabolite | Precursor | Key Enzyme(s) | Pathway |
| Indole-3-pyruvic acid (IPA) | Tryptophan | Tryptophan aminotransferase | IPA pathway |
| Tryptamine (TAM) | Tryptophan | Tryptophan decarboxylase | TAM pathway |
| Indole-3-acetamide (IAM) | Tryptophan | Tryptophan-2-monooxygenase | IAM pathway |
| Indole-3-acetaldoxime (IAOx) | Tryptophan | Cytochrome P450 monooxygenases (CYP79B2/B3) | IAOx pathway |
| Indole-3-acetonitrile (IAN) | Indole-3-acetaldoxime | --- | IAOx pathway |
Elucidation of the Role of Specific Enzymes (e.g., Monooxygenases, Nitrilases) in Pathway Regulation
The regulation of methoxyindole acetate (B1210297) biosynthesis is controlled by a variety of enzymes that catalyze key steps in the pathway.
Monooxygenases , particularly those from the cytochrome P450 superfamily, play a critical role. For instance, the conversion of tryptophan to indole-3-acetaldoxime (IAOx), a key step in the IAOx pathway, is catalyzed by cytochrome P450 monooxygenases CYP79B2 and CYP79B3 in Arabidopsis thaliana. frontiersin.orgnih.gov Another crucial monooxygenase is the flavin-containing monooxygenase from the YUCCA family, which catalyzes the conversion of indole-3-pyruvic acid (IPA) to IAA in the IPA pathway. nih.govresearchgate.net
Nitrilases are enzymes that catalyze the hydrolysis of nitriles to carboxylic acids and ammonia. In the context of auxin biosynthesis, nitrilases, such as NIT1, NIT2, and NIT3 in Arabidopsis, are responsible for the conversion of indole-3-acetonitrile (IAN) to IAA. frontiersin.orgnih.govnih.gov This step is particularly important in plants that utilize the IAOx pathway for auxin synthesis. frontiersin.orgnih.gov
Interconnections with Indole Glucosinolate Metabolism (e.g., 4-Methoxyindol-3-yl-methyl Glucosinolate)
In plants of the Brassicaceae family, the biosynthesis of 4-methoxyindole (B31235) derivatives is directly linked to the metabolism of indole glucosinolates (IGs). nih.govresearchgate.net The precursor for 4-methoxyindole-3-acetic acid is believed to be 4-methoxyindol-3-yl-methyl glucosinolate (4MOI3M). nih.govresearchgate.net
The biosynthesis of 4MOI3M starts with the core indole glucosinolate, indol-3-ylmethyl glucosinolate (I3M), which is synthesized from tryptophan via the IAOx pathway. nih.govnih.gov The key step in the formation of the 4-methoxy group is the hydroxylation of I3M at the 4-position of the indole ring, which is catalyzed by the cytochrome P450 monooxygenase CYP81F2 . researchgate.net This reaction forms the intermediate 4-hydroxyindol-3-ylmethyl glucosinolate (4OHI3M). researchgate.netnih.gov Subsequently, a methyltransferase enzyme catalyzes the methylation of the hydroxyl group to yield 4MOI3M. nih.gov While the specific methyltransferase for the 4-position is not definitively identified, enzymes from the IGMT family are known to be involved in the methoxylation of indole glucosinolates. nih.gov
From 4MOI3M, it is hypothesized that breakdown products can lead to the formation of 4-methoxyindole-3-acetic acid. The hydrolysis of glucosinolates by myrosinases can produce unstable aglycones, which can then be converted to various products, including nitriles and, ultimately, carboxylic acids.
Metabolic Transformations and Fate of Ethyl 4-Methoxyindole-3-acetate in Model Organisms (excluding human metabolism)
The direct enzymatic synthesis of the ethyl ester of 4-methoxyindole-3-acetate has not been extensively documented in scientific literature. While plants are known to produce a variety of ester-containing secondary metabolites through reactions catalyzed by enzymes like esterases, the specific enzymatic ethylation of 4-methoxyindole-3-acetic acid remains an area for further research. longdom.org
The metabolic fate of exogenously applied this compound in model organisms is also not well-described in current research. However, based on the known metabolism of the related and more extensively studied auxin, indole-3-acetic acid (IAA), some potential metabolic transformations can be inferred. In plants, IAA undergoes several metabolic modifications, including conjugation and oxidation. nih.gov
IAA can be conjugated to amino acids, such as aspartate and glutamate, or to sugars. nih.govnih.gov These conjugation reactions are generally considered to be mechanisms for inactivating or storing auxin. It is plausible that if this compound is hydrolyzed to 4-methoxyindole-3-acetic acid within a plant, this free acid could then be subject to similar conjugation pathways.
Furthermore, the indole ring of IAA can be oxidized, leading to the formation of compounds like oxindole-3-acetic acid (OxIAA). nih.gov This oxidative degradation is a key catabolic pathway for regulating auxin levels. It is conceivable that the 4-methoxyindole moiety of the title compound could also undergo oxidative modifications.
It is important to note that these are potential metabolic pathways based on the known metabolism of a related compound. Specific studies on the biotransformation and fate of this compound in model organisms are needed to confirm these hypotheses.
Mechanistic Investigations of Biological Activities of Ethyl 4 Methoxyindole 3 Acetate and Its Derivatives
Elucidation of Molecular Target Interactions and Binding Mechanisms
The biological effects of a compound are fundamentally dictated by its interactions with molecular targets. For Ethyl 4-Methoxyindole-3-acetate and its analogs, research has begun to uncover these interactions, revealing specific binding to receptors and modulation of key cellular enzymes.
Research into methoxyindole derivatives has identified specific interactions with crucial cellular receptors. Notably, studies on the human Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor involved in sensing various small molecules, have shown that indole (B1671886) structure is a key determinant of binding and activity. nih.gov A comprehensive study of 22 methylated and methoxylated indoles revealed that these compounds can act as full agonists, partial agonists, or antagonists of the AhR. nih.gov
The position of the methoxy (B1213986) group significantly influences the compound's effect. For instance, 7-methoxyindole (B1360046) was identified as one of the most effective agonists of the AhR. nih.gov Molecular modeling suggests that both agonists and antagonists likely occupy the same binding pocket within the receptor, but adopt unique binding modes that determine their functional outcome as either activators or inhibitors. nih.gov This work underscores the principle that subtle changes to the indole scaffold, such as the addition and positioning of a methoxy group, can dramatically alter protein-ligand interactions. nih.gov
While direct kinetic data on this compound's inhibition of specific enzymes is not extensively detailed in the available literature, the action of related compounds provides a framework. For example, azole antifungal agents, which are also heterocyclic compounds, function by inhibiting the enzyme lanosterol (B1674476) 14-alpha-demethylase, a critical component in the ergosterol (B1671047) biosynthesis pathway in fungi. nih.govebsco.com This inhibition disrupts membrane integrity and leads to cell death. nih.gov The principle of enzyme active-site inhibition is a likely mechanism for indole derivatives as well.
Table 1: Activity of Methoxyindole Derivatives on Human Aryl Hydrocarbon Receptor (AhR)
| Compound | Observed Activity | Key Finding | Source |
|---|---|---|---|
| 4-Methylindole (B103444) | Agonist | One of the most effective AhR agonists, with a relative efficacy of 134% compared to the standard agonist TCDD. | nih.gov |
| 7-Methoxyindole | Agonist | A highly effective AhR agonist, with a relative efficacy of 80%. Induced substantial nuclear translocation of AhR. | nih.gov |
| 3-Methylindole | Antagonist | Effective AhR antagonist with an IC50 of 19 μM. | nih.gov |
The binding of a ligand to its receptor initiates a cascade of intracellular events. Methoxyindole derivatives that bind to the Aryl Hydrocarbon Receptor (AhR) have been shown to modulate downstream signaling pathways. The potent agonists 4-methylindole and 7-methoxyindole were found to induce significant nuclear translocation of the AhR. nih.gov Once in the nucleus, the activated AhR complex binds to specific DNA sequences, leading to the induction of target genes, such as CYP1A1, which was confirmed by RT-PCR analysis in LS180 human colon carcinoma cells. nih.gov
In plant systems, the signaling pathways modulated by indole derivatives are often linked to defense responses. Plant hormones like ethylene (B1197577) and methyl jasmonate are known to synergistically induce defense-related genes, including pathogenesis-related (PR) genes. nih.gov The signal transduction for these responses involves distinct pathways; for example, ethylene-induced PR-1b expression can be blocked by a protein kinase C inhibitor, a mechanism separate from that of osmotin (B1177005) gene induction. nih.gov The stimulation of osmotin mRNA by okadaic acid further points to the involvement of other protein kinase systems. nih.gov Indole compounds can act as signaling molecules within this complex network, triggering defense gene expression. nih.gov
Research into Roles in Plant Physiology and Phytochemistry
As a derivative of indole-3-acetic acid, this compound is intrinsically linked to the processes of plant growth and defense. Its structure allows it to mimic natural plant hormones and participate in protective phytochemical responses.
The primary mechanism of auxin action involves the regulation of gene expression through a sophisticated transport and receptor system. The auxin influx carrier AUX1 is crucial for transporting auxin into cells, and its correct localization to the plasma membrane is essential for its function. nih.govnih.gov Research in Arabidopsis thaliana has revealed that the protein AUXIN RESISTANCE4 (AXR4) is vital for this process. nih.govnih.govdntb.gov.uaresearchgate.net In the absence of functional AXR4, auxin transporters like AUX1 and LIKE-AUX1 2 (LAX2) are incorrectly localized to the endoplasmic reticulum, impairing auxin signaling. nih.govresearchgate.net
AXR4 is believed to function as an endoplasmic reticulum accessory protein that physically interacts with AUX1, preventing its aggregation and ensuring its proper trafficking to the cell surface. nih.govnih.govresearchgate.net As an ester of indole-3-acetic acid, this compound is recognized as a synthetic auxin. It is expected to exert its biological effects by being hydrolyzed in plant tissues to release 4-methoxyindole-3-acetic acid, which can then interact with the auxin signaling pathway, binding to receptors and initiating the downstream events that regulate plant growth and development.
Plants respond to pathogen attacks by activating a complex defense system, which includes the expression of defense-related genes. nih.gov Volatile organic compounds released by plants, including indole derivatives, can act as signals that mediate plant-to-plant communication, inducing defense readiness in neighboring plants. nih.govresearchgate.net This induced defense can involve the synergistic action of hormone signaling pathways, such as those for ethylene and jasmonates, leading to the accumulation of pathogenesis-related (PR) proteins. nih.gov
Synthetic defense elicitors can also activate these pathways. For example, certain analogs of salicylic (B10762653) acid (SA), another key defense hormone, can induce PR gene expression and enhance disease resistance. frontiersin.org The activity of this compound in plant defense likely involves its ability to act as a signaling molecule, triggering these innate immune pathways and preparing the plant to fend off microbial pathogens.
Antimicrobial and Antifungal Mechanistic Research in Microbial Pathogen Models
Beyond their role in orchestrating plant defense, indole derivatives can also exhibit direct antimicrobial and antifungal activities. Research on various extracts containing such compounds has shed light on the mechanisms by which they inhibit or kill microbial pathogens.
The primary mode of action for many antimicrobial compounds found in plant extracts is the disruption of the microbial cell membrane. researchgate.netnih.govresearchgate.net This can lead to increased membrane permeability, leakage of essential intracellular components like nucleic acids and proteins, and ultimately, cell death. nih.govresearchgate.net For example, ethyl acetate (B1210297) extracts from Vernonia adoensis were shown to cause membrane impairment in Pseudomonas aeruginosa, leading to protein leakage. nih.gov Similarly, combinations of extracts from Poincianella pluviosa with the antifungal drug Amphotericin B caused morphological and ultrastructural changes in Cryptococcus neoformans, including loss of cell wall integrity and membrane detachment. frontiersin.org
Another key antifungal mechanism involves the inhibition of ergosterol biosynthesis. nih.govebsco.comnih.gov Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells. Azole antifungals, for instance, specifically inhibit the enzyme lanosterol 14-alpha-demethylase, which is essential for converting lanosterol to ergosterol. nih.govebsco.com This disruption of ergosterol production compromises the fungal membrane, leading to fungistatic or fungicidal effects. nih.gov Given the conserved nature of these targets, it is plausible that indole derivatives like this compound exert their antifungal effects through similar mechanisms.
Table 2: Antimicrobial and Antifungal Activity of Selected Ethyl Acetate Extracts
| Source of Extract | Test Organism | Activity (MIC/Inhibition) | Proposed Mechanism | Source |
|---|---|---|---|---|
| Albizia adianthifolia | Candida parapsilosis, C. tropicalis, Cryptococcus neoformans | MIC: 0.006 mg/ml (for isolated compound Aurantiamide acetate) | Not specified, likely membrane disruption or enzyme inhibition. | springermedizin.denih.gov |
| Vernonia adoensis | Pseudomonas aeruginosa | 86% inhibition | Membrane impairment leading to protein leakage. | nih.gov |
| Poincianella pluviosa | Cryptococcus neoformans | MIC: 125.0 to >1,000.0 μg/ml | Loss of cell wall integrity, cell membrane detachment. | frontiersin.org |
| Streptomyces sp. CRB46 | Various bacteria and fungi | Inhibition zone: 17-35 mm | Production of various bioactive compounds. | smujo.id |
| Grewia tembensis | Staphylococcus aureus | Mean Zone of Inhibition: 7.07 to 12.33 mm | Not specified. | nih.gov |
Structure Activity Relationship Sar Studies and Rational Design Principles for Ethyl 4 Methoxyindole 3 Acetate Analogs
Impact of Substituent Modifications on the Indole (B1671886) Ring System
The indole ring is a privileged scaffold in medicinal chemistry, and its substitution pattern significantly influences the biological activity of its derivatives. mdpi.com For analogs of ethyl 4-methoxyindole-3-acetate, modifications on the indole nucleus can modulate activity by altering the electronic properties, lipophilicity, and steric interactions of the molecule with its biological target.
The position of the methoxy (B1213986) group on the indole ring is a critical determinant of biological activity. While the 4-methoxy substitution is the focus here, studies on isomeric methoxyindoles have shown that the location of this group can dramatically alter both the potency and the mechanism of action. For instance, in other indole-based series, shifting a methoxy group from one position to another has been shown to switch the biological activity from inducing one cellular pathway to another, such as from methuosis to microtubule disruption in certain anticancer agents. acs.org
Further substitutions on the indole ring can also have a profound impact. The introduction of electron-donating or electron-withdrawing groups can alter the electron density of the indole system, affecting its ability to participate in key interactions like hydrogen bonding or π-stacking with a biological target. For example, the introduction of a halogen, such as a chloro or fluoro group, can enhance activity by forming specific halogen bonds or by increasing membrane permeability. Conversely, bulky substituents may introduce steric hindrance, potentially reducing or abolishing activity.
The following table illustrates hypothetical SAR data for modifications on the indole ring of a 4-methoxyindole-3-acetate scaffold, based on established principles in medicinal chemistry.
| Analog | R1 (Indole Position 5) | R2 (Indole Position 6) | R3 (Indole Position 7) | Relative Biological Activity | Rationale |
|---|---|---|---|---|---|
| 1 (Parent) | H | H | H | 1.0 | Baseline activity of the 4-methoxyindole (B31235) scaffold. |
| 2 | F | H | H | 1.5 | Introduction of a small, lipophilic, and electron-withdrawing group can enhance binding affinity. |
| 3 | H | Cl | H | 1.8 | A larger halogen can increase lipophilicity and potentially form stronger interactions. |
| 4 | H | H | CH3 | 0.8 | A small alkyl group may introduce minor steric hindrance without significantly altering electronic properties. |
| 5 | NO2 | H | H | 0.3 | A strong electron-withdrawing and bulky group can drastically alter electronic distribution and cause steric clashes. |
| 6 | H | OCH3 | H | 1.2 | An additional methoxy group can potentially form new hydrogen bonds, but may also increase metabolic susceptibility. |
Influence of Ester Moiety and Side Chain Variations on Biological Efficacy
The ethyl ester and the acetate (B1210297) side chain at the C3 position of the indole ring are also critical for the biological activity of this compound. Variations in these functionalities can significantly impact the compound's potency, selectivity, and pharmacokinetic profile.
The length and branching of the alkyl chain of the ester group can influence the compound's lipophilicity and its interaction with the active site of a target protein. An increase in the alkyl chain length generally leads to increased lipophilicity, which can enhance membrane permeability and, in some cases, lead to stronger binding through hydrophobic interactions. However, an excessively long or bulky alkyl chain can also introduce steric hindrance, leading to a decrease in activity. Studies on other classes of compounds have shown that there is often an optimal alkyl chain length for maximal biological effect. nih.gov For instance, converting the ethyl ester to a methyl, propyl, or butyl ester can fine-tune the compound's properties.
Modifications to the acetate side chain can also have a significant impact. For example, introducing a methyl group on the alpha-carbon of the acetate moiety can alter the compound's conformational flexibility and metabolic stability. Homologation of the side chain, such as changing from an acetate to a propionate (B1217596) or butyrate, can change the distance and orientation of the carboxylate function relative to the indole ring, which can be critical for proper binding to a target.
Below is a representative data table illustrating the potential effects of ester and side chain modifications on the biological activity of a 4-methoxyindole-3-acetate scaffold.
| Analog | Ester Group (R) | Side Chain Modification | Relative Biological Activity | Rationale |
|---|---|---|---|---|
| 1 (Parent) | Ethyl | -CH2- | 1.0 | Baseline activity of the ethyl ester. |
| 7 | Methyl | -CH2- | 0.9 | Slightly less lipophilic, which may slightly reduce binding or cell penetration. |
| 8 | n-Propyl | -CH2- | 1.3 | Increased lipophilicity may enhance hydrophobic interactions with the target. |
| 9 | iso-Propyl | -CH2- | 1.1 | Branched chain may provide a different steric fit within the binding pocket. |
| 10 | n-Butyl | -CH2- | 1.5 | Further increase in lipophilicity leading to potentially stronger binding. |
| 11 | Ethyl | -CH(CH3)- | 0.7 | Alpha-methylation can restrict rotation and introduce steric bulk, potentially hindering binding. |
| 12 | Ethyl | -(CH2)2- | 0.5 | Increased side chain length alters the positioning of the ester, which may be detrimental to activity. |
Conformational Analysis and its Correlation with Observed Biological Activity
The orientation of the acetate side chain relative to the indole ring is of particular importance. The torsional angles around the C3-Cα and Cα-C=O bonds determine the spatial disposition of the ester group. Certain conformations may be more favorable for binding to a specific receptor or enzyme, while others may be inactive. Computational studies, such as molecular dynamics simulations and conformational searches, can be employed to identify the low-energy conformations of these analogs.
The presence of the 4-methoxy group can influence the preferred conformation of the side chain through steric and electronic effects. It may restrict the rotation of the side chain, leading to a more rigid structure. This pre-organization of the molecule into a bioactive conformation can result in a lower entropic penalty upon binding to its target, thereby enhancing its potency.
Correlating the preferred conformations of a series of analogs with their observed biological activities can provide valuable insights into the shape of the binding pocket of the biological target. For instance, if a particular rigid analog with a fixed conformation shows high activity, it can be inferred that this conformation is the bioactive one. This information is invaluable for the rational design of new, more potent analogs.
Strategic Design Approaches for Targeted Analog Development
The development of targeted analogs of this compound relies on rational design principles informed by SAR data and an understanding of the biological target. Several strategic approaches can be employed to create new molecules with improved therapeutic potential.
One common strategy is bioisosteric replacement , where a functional group is replaced by another group with similar physical or chemical properties. For example, the ester moiety could be replaced with a bioisostere such as an amide or a sulfonamide to improve metabolic stability or introduce new hydrogen bonding interactions. Similarly, the methoxy group at the 4-position could be replaced with other small, electron-donating groups like a hydroxyl or a methylthio group to probe the electronic and steric requirements of the target.
Structure-based drug design is a powerful approach when the three-dimensional structure of the biological target is known. Using techniques like molecular docking, analogs can be designed in silico to fit optimally into the binding site and form favorable interactions. dundee.ac.uk This approach allows for the targeted modification of the lead compound to enhance its affinity and selectivity.
Another strategy is the creation of hybrid molecules by combining the pharmacophoric elements of this compound with those of another known active compound. This can lead to the development of molecules with dual activity or improved potency through synergistic effects.
The development of prodrugs is a strategy to improve the pharmacokinetic properties of a compound. For instance, the ethyl ester of 4-methoxyindole-3-acetic acid can be considered a prodrug of the corresponding carboxylic acid, which may be the active form. By modifying the ester group, the rate of hydrolysis and the delivery of the active compound to the target site can be controlled.
Ultimately, a successful drug discovery program for analogs of this compound will likely involve an iterative process of design, synthesis, and biological evaluation, with each cycle providing more refined insights into the SAR and leading to the development of more effective and targeted therapeutic agents.
Advanced Analytical and Spectroscopic Methodologies for Research on Ethyl 4 Methoxyindole 3 Acetate
High-Resolution Mass Spectrometry and Chromatographic Profiling (e.g., HPLC, GC-MS, UPLC-HRMS/MS) for Complex Mixture Analysis and Metabolite Identification
Chromatographic methods coupled with mass spectrometry are indispensable for the analysis of Ethyl 4-Methoxyindole-3-acetate, particularly within complex matrices encountered during chemical synthesis or metabolic studies.
High-Performance Liquid Chromatography (HPLC) is a foundational technique for the separation and purification of indole (B1671886) derivatives. mdpi.com For this compound, a reversed-phase HPLC method would typically be employed, using a C18 column. The mobile phase would likely consist of a gradient mixture of an aqueous solvent (often with a formic acid or acetic acid modifier to improve peak shape) and an organic solvent like acetonitrile (B52724) or methanol (B129727). Detection is commonly performed using a UV detector, leveraging the chromophoric nature of the indole ring. mdpi.com
Gas Chromatography-Mass Spectrometry (GC-MS) is well-suited for the analysis of volatile and thermally stable compounds. While the direct analysis of this compound is possible, derivatization (e.g., silylation) may be required to enhance its volatility and chromatographic performance. In GC-MS analysis, the compound is separated based on its boiling point and polarity on a capillary column. umn.edu The subsequent mass spectrum provides a unique fragmentation pattern, or "fingerprint," which is invaluable for structural confirmation. For instance, methoxy-substituted indoles exhibit characteristic fragmentation patterns that can help distinguish between isomers. oup.comnih.gov The molecular ion peak would be expected at m/z 219, with characteristic fragments resulting from the loss of the ethyl group, the ethoxycarbonyl group, and cleavages within the indole ring structure.
Ultra-Performance Liquid Chromatography-High-Resolution Tandem Mass Spectrometry (UPLC-HRMS/MS) represents a state-of-the-art approach, offering superior speed, resolution, and sensitivity. mdpi.comcreative-proteomics.com This technique is particularly powerful for identifying metabolites of this compound in biological systems. researchgate.net Samples are separated using UPLC, which employs smaller column particles to achieve higher efficiency than traditional HPLC. The eluent is then introduced into a high-resolution mass spectrometer (such as an Orbitrap or Q-TOF), which can measure mass-to-charge ratios with exceptional accuracy, allowing for the determination of elemental compositions. researchgate.net Tandem MS (MS/MS) experiments involve selecting a specific parent ion (e.g., the molecular ion of a potential metabolite), fragmenting it, and analyzing the resulting daughter ions to provide definitive structural information. This approach has been used extensively to profile the metabolism of the natural auxin, indole-3-acetic acid (IAA), identifying conjugates and oxidative products in plant tissues. researchgate.netnih.gov
A hypothetical UPLC-HRMS/MS analysis for metabolites of this compound could identify transformations such as hydrolysis of the ester to 4-methoxyindole-3-acetic acid, hydroxylation of the indole ring, or demethylation of the methoxy (B1213986) group.
Table 1: Comparison of Chromatographic and Mass Spectrometric Techniques for this compound Analysis This table contains interactive elements. You can sort the data by clicking on the column headers.
| Technique | Separation Principle | Typical Column/Stationary Phase | Detection Method | Key Applications |
|---|---|---|---|---|
| HPLC | Partition chromatography based on polarity | Reversed-phase C18 | UV, Diode Array Detector (DAD) | Purity assessment, preparative isolation, routine quantification. mdpi.com |
| GC-MS | Partition chromatography based on volatility | Capillary column (e.g., trifluoropropylmethyl polysiloxane) researchgate.net | Mass Spectrometry (Electron Ionization - EI) | Analysis of reaction mixtures, identification of volatile impurities, structural confirmation. oup.com |
| UPLC-HRMS/MS | High-efficiency partition chromatography | Sub-2 µm particle C18 | High-Resolution Mass Spectrometry (e.g., Orbitrap, Q-TOF) with Electrospray Ionization (ESI) | Metabolite identification, trace quantification in complex matrices, metabolic profiling. creative-proteomics.comnih.gov |
Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy for Mechanistic Insights and Advanced Structural Elucidation in Research Contexts
NMR and IR spectroscopy are cornerstone techniques for the unambiguous structural determination of novel compounds like this compound.
Infrared (IR) Spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound would be expected to show several characteristic absorption bands. A strong absorption band around 1730-1750 cm⁻¹ would correspond to the C=O (carbonyl) stretch of the ethyl ester. The N-H stretch of the indole ring would appear as a sharp peak around 3400 cm⁻¹. researchgate.net Aromatic C-H stretching vibrations would be observed just above 3000 cm⁻¹, while C-O stretching from the methoxy and ester groups would appear in the 1000-1300 cm⁻¹ region.
Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
¹H NMR: The proton NMR spectrum would provide key structural information. The ethyl group of the ester would present as a characteristic quartet (for the -CH₂- group) around 4.1-4.2 ppm and a triplet (for the -CH₃ group) around 1.2-1.3 ppm. The methylene bridge (-CH₂-) between the indole ring and the ester would appear as a singlet around 3.7 ppm. The methoxy group (-OCH₃) protons would also be a sharp singlet, typically around 3.8-3.9 ppm. The indole N-H proton would likely appear as a broad singlet at a high chemical shift (>8.0 ppm). The aromatic protons on the indole ring would appear between 6.5 and 7.5 ppm, with splitting patterns determined by their positions and couplings to each other. The presence of the methoxy group at the 4-position significantly influences the chemical shifts of the adjacent aromatic protons compared to an unsubstituted indole.
¹³C NMR: The carbon NMR spectrum would complement the ¹H NMR data. The carbonyl carbon of the ester would be found downfield, around 172 ppm. The carbon of the methoxy group would resonate around 55-56 ppm. youtube.com The carbons of the ethyl group and the methylene bridge would appear in the aliphatic region (approx. 14 ppm, 31 ppm, and 61 ppm). The eight distinct carbons of the 4-methoxyindole (B31235) core would appear in the aromatic region (approx. 100-140 ppm), with their specific chemical shifts providing confirmation of the substitution pattern.
Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), can be used to definitively assign all proton and carbon signals and confirm the connectivity of the entire molecule.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound This table contains interactive elements. You can sort the data by clicking on the column headers.
| Atom Position | Predicted ¹H NMR Shift (ppm) | Multiplicity | Predicted ¹³C NMR Shift (ppm) |
|---|---|---|---|
| Indole N-H | >8.0 | br s | - |
| C2-H | ~7.1 | s | ~123 |
| C3-CH₂ | ~3.7 | s | ~31 |
| C4-OCH₃ | ~3.9 | s | ~55 |
| C5-H | ~6.9-7.1 | t | ~115 |
| C6-H | ~6.5 | d | ~100 |
| C7-H | ~7.0 | d | ~122 |
| Ester C=O | - | - | ~172 |
| Ester O-CH₂ | ~4.1 | q | ~61 |
| Ester CH₃ | ~1.2 | t | ~14 |
Note: Predicted values are based on data for structurally related indole derivatives. youtube.com Actual values may vary depending on solvent and experimental conditions.
Application of Advanced Separation Techniques (e.g., High-Speed Countercurrent Chromatography (HSCCC)) for Research Isolation
For the purification of this compound on a preparative scale, particularly to isolate it from complex reaction mixtures or byproducts, High-Speed Countercurrent Chromatography (HSCCC) offers significant advantages over traditional solid-phase chromatography. nih.gov HSCCC is a form of liquid-liquid partition chromatography that utilizes a centrifugal field to retain a liquid stationary phase while a liquid mobile phase is pumped through it. nih.gov
The key advantage of HSCCC is the elimination of a solid support matrix. globalresearchonline.net This prevents the irreversible adsorption of the target compound, which can be a problem with silica gel chromatography, especially for nitrogen-containing compounds like alkaloids and indoles. mdpi.com This leads to higher sample recovery and ensures the integrity of the isolated compound.
The selection of a suitable biphasic solvent system is critical for a successful HSCCC separation. mdpi.com The ideal system provides an appropriate partition coefficient (K) for this compound, typically between 0.5 and 2.0. mdpi.com Given the moderate polarity of the target compound, a common solvent system from the hexane-ethyl acetate-methanol-water (HEMWat) family could be systematically evaluated to find the optimal composition for its isolation. HSCCC has been successfully applied to the separation of various indole alkaloids from complex plant extracts, demonstrating its utility for purifying compounds with similar chemical properties. mdpi.comresearchgate.net
Development of Bioanalytical Methods for Trace Analysis in Relevant Biological Matrices (non-human)
Investigating the metabolic fate, transport, and mode of action of this compound in non-human biological systems, such as plants, requires highly sensitive and selective bioanalytical methods for its detection at trace levels. researchgate.net Plant hormone analysis is challenging due to the extremely low endogenous concentrations and the presence of complex, interfering matrices. creative-proteomics.com
The development of such a method would typically involve several key steps:
Sample Preparation: Efficient extraction from the biological matrix is crucial. This often involves homogenization in a buffered organic solvent (e.g., methanol or 2-propanol), followed by a purification step. Solid-Phase Extraction (SPE) is a common technique used to clean up the extract and concentrate the analyte, removing interfering substances like pigments and lipids. nih.gov
Internal Standardization: To ensure accurate quantification and correct for analyte losses during sample preparation and analysis, a stable isotope-labeled internal standard (e.g., ¹³C₆- or D₅-labeled this compound) is added to the sample at the beginning of the extraction process. umn.edu
Detection and Quantification: LC-MS/MS is the gold standard for trace quantification of auxins and their metabolites. nih.govresearchgate.net The method is operated in Multiple Reaction Monitoring (MRM) mode, where the mass spectrometer is set to detect a specific precursor-to-product ion transition for both the analyte and its internal standard. This provides exceptional selectivity and sensitivity, enabling detection at picogram levels from small amounts of tissue (50-100 mg). researchgate.netnih.gov
Such methods allow for detailed studies, including determining the uptake and distribution of the compound within plant tissues or identifying and quantifying its metabolic products over time. nih.gov
Computational Chemistry and Molecular Modeling Studies of Ethyl 4 Methoxyindole 3 Acetate
Quantum Chemical Calculations (e.g., DFT, HOMO-LUMO Analysis) for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of a molecule. Methods like Density Functional Theory (DFT) are employed to predict molecular geometry, vibrational frequencies, and electronic parameters.
A key output of these calculations is the analysis of the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a critical indicator of molecular stability and chemical reactivity. A smaller energy gap suggests higher reactivity.
In studies of related ester compounds, quantum chemical calculations have been used to determine various parameters that influence their behavior. For instance, analyzing the electrostatic potential on the molecular surface can identify regions susceptible to electrophilic or nucleophilic attack. For Ethyl 4-Methoxyindole-3-acetate, the methoxy (B1213986) group (-OCH3) and the ester group (-COOCH2CH3) would significantly influence the electron distribution across the indole (B1671886) ring, affecting its reactivity profile compared to the parent IAA.
Table 1: Representative Quantum Chemical Parameters Calculated for Indole Derivatives Note: This table is illustrative and shows the types of data generated from DFT calculations for indole-based compounds. Actual values for this compound would require specific calculation.
| Parameter | Description | Representative Value |
| HOMO Energy | Highest Occupied Molecular Orbital Energy; relates to electron-donating ability. | -5.0 to -6.5 eV |
| LUMO Energy | Lowest Unoccupied Molecular Orbital Energy; relates to electron-accepting ability. | -1.0 to -2.5 eV |
| HOMO-LUMO Gap (ΔE) | Energy difference; indicates chemical reactivity and stability. | 3.5 to 4.5 eV |
| Dipole Moment | A measure of the net molecular polarity. | 2.0 to 4.0 Debye |
Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Interaction Dynamics
Molecular Dynamics (MD) simulations provide a dynamic view of molecular behavior over time, offering insights that static models cannot. These simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes and interactions in a simulated physiological environment.
Detailed Research Findings: For flexible molecules like this compound, which has a rotatable ethyl acetate (B1210297) side chain, MD simulations are crucial for exploring its conformational landscape. The simulation can reveal the most stable conformations in different solvents and how the molecule's shape fluctuates over time.
In the context of drug discovery, MD simulations are often used to study the stability of a ligand-protein complex after an initial pose is predicted by molecular docking. For example, a simulation of an indole derivative bound to an enzyme's active site can show whether the key interactions (like hydrogen bonds) are maintained over time, providing a more rigorous assessment of the binding stability. Studies on related ionic liquids have used MD simulations to understand the structuring and diffusion of ions, highlighting the method's power in revealing complex liquid-state interactions.
Molecular Docking Studies for Putative Biological Target Identification and Binding Affinity Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is central to identifying potential biological targets and estimating the strength of the interaction.
Detailed Research Findings: The process involves placing the ligand (e.g., this compound) into the binding site of a target protein and using a scoring function to evaluate the binding affinity. The result is typically given as a binding energy score (in kcal/mol), where a more negative value indicates a stronger, more favorable interaction.
Docking studies on various indole derivatives have been used to predict their potential as inhibitors of enzymes like acetylcholinesterase (AChE) or to identify compounds with antimalarial potential. For this compound, docking could be used to screen a library of proteins to hypothesize its biological targets. The methoxy group at the 4-position of the indole ring could form specific hydrogen bonds or hydrophobic interactions within a binding pocket that are not possible for unsubstituted IAA, potentially leading to a unique biological activity profile.
Table 2: Illustrative Molecular Docking Results for a Hypothetical Indole Acetate Note: This table provides a representative example of data from a molecular docking study. The targets and scores are for illustrative purposes.
| Putative Protein Target | PDB ID | Binding Energy (kcal/mol) | Key Interacting Residues |
| Protein Kinase A | 1ATP | -8.5 | VAL 57, LYS 72, GLU 170 |
| Cyclooxygenase-2 (COX-2) | 5KIR | -7.9 | TYR 385, ARG 513, SER 530 |
| Acetylcholinesterase | 4EY7 | -9.2 | TRP 86, TYR 337, PHE 338 |
Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Approaches in Indole Acetate Research
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities.
Detailed Research Findings: In QSAR studies, molecular descriptors are calculated for a set of related compounds with known activities. These descriptors are numerical representations of various chemical properties (e.g., steric, electronic, hydrophobic). A mathematical model is then built to correlate these descriptors with the observed activity.
For indole acetate research, QSAR models can be developed to predict the anticancer, antimicrobial, or plant-growth-regulating activity of new derivatives without needing to synthesize and test each one. For instance, a QSAR model built on a series of indole acetates could reveal that a specific combination of electronic properties (like those influenced by the 4-methoxy group) and steric factors (from the ethyl ester) is crucial for high activity. This information provides a rational basis for designing new, more potent compounds. CORAL is one software used to develop such models, which are validated using various statistical metrics like the coefficient of determination (R²) to ensure their predictive power.
Emerging Research Directions and Biotechnological Applications of Ethyl 4 Methoxyindole 3 Acetate
Ethyl 4-methoxyindole-3-acetate is an indole (B1671886) derivative that is gaining attention for its potential applications across various scientific and industrial fields. As a member of the methoxyindole acetate (B1210297) family, its unique chemical structure, featuring an indole core, a methoxy (B1213986) group on the benzene (B151609) ring, and an ethyl acetate side chain, imparts specific properties that are the subject of ongoing research. This article explores the emerging research directions and biotechnological applications of this compound, focusing on its roles in agriculture, environmental science, and materials chemistry.
Q & A
Q. How can researchers optimize the synthesis of Ethyl 4-Methoxyindole-3-acetate to achieve high purity (>97%)?
Methodological Answer:
- Reaction Design : Use indole-3-acetic acid as a precursor, introducing methoxy and ethyl ester groups via nucleophilic substitution or esterification. Catalysts like sulfuric acid or DMAP (4-dimethylaminopyridine) may enhance reaction efficiency .
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradients) followed by recrystallization in ethanol to isolate the compound. Validate purity using HPLC with UV detection (λ = 254 nm) .
- Critical Parameters : Monitor reaction temperature (60–80°C for esterification) and pH (neutral to mildly acidic for substitution reactions) to minimize side products like unreacted indole derivatives .
Q. What analytical techniques are most reliable for characterizing this compound?
Methodological Answer:
- Structural Confirmation :
- Purity Assessment : HPLC with a C18 column (acetonitrile/water mobile phase) to detect impurities <3% .
Advanced Research Questions
Q. How does the stability of this compound vary under different storage conditions?
Methodological Answer:
- Experimental Design :
- Key Findings :
Q. What computational approaches can predict the interaction of this compound with biological targets?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Use OPLS-AA force fields to model interactions with enzymes like indole-3-acetic acid oxidases. Analyze binding energies and hydrogen-bonding patterns .
- Density Functional Theory (DFT) : Calculate electron density maps to identify reactive sites (e.g., methoxy oxygen as a hydrogen-bond acceptor) .
- Validation : Cross-reference computational results with in vitro assays (e.g., enzyme inhibition studies) .
Q. How can conflicting data on the bioactivity of this compound be resolved?
Methodological Answer:
- Root-Cause Analysis :
- Purity Discrepancies : Compare HPLC chromatograms from different labs; impurities like ethyl 7-nitroindole-3-acetate (from nitration side reactions) may skew bioactivity results .
- Assay Variability : Standardize cell-based assays (e.g., Arabidopsis root elongation tests) with positive controls (e.g., indole-3-acetic acid) .
- Statistical Tools : Apply ANOVA to evaluate inter-study variability and establish confidence intervals for IC values .
Q. What strategies improve the detection of this compound metabolites in plant tissues?
Methodological Answer:
- Sample Preparation :
- Analytical Workflow :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
